5,6-Diphenyl-1,2,4-triazine-3-thiol
Overview
Description
5,6-Diphenyl-1,2,4-triazine-3-thiol is a heterocyclic compound that belongs to the triazine family. It is characterized by the presence of a thiol group (-SH) attached to the triazine ring. This compound has garnered significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.
Mechanism of Action
Target of Action
The primary targets of 5,6-Diphenyl-1,2,4-triazine-3-thiol are the COX-2 and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. COX-2, or cyclooxygenase-2, is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation. 5-LOX, or 5-lipoxygenase, is involved in the synthesis of leukotrienes, which are lipid mediators involved in inflammation and allergic reactions .
Mode of Action
This compound interacts with its targets, the COX-2 and 5-LOX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, thus reducing inflammation .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway, which is involved in the inflammatory response. By inhibiting COX-2 and 5-LOX, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . This results in a downstream effect of reduced inflammation.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of pro-inflammatory mediators due to the inhibition of COX-2 and 5-LOX . This leads to a decrease in inflammation, which can be beneficial in conditions where inflammation is a key factor .
Biochemical Analysis
Biochemical Properties
5,6-Diphenyl-1,2,4-triazine-3-thiol plays a crucial role in biochemical reactions, particularly in the determination of metal ions. It interacts with enzymes, proteins, and other biomolecules through its thiol group, which can form strong bonds with metal ions. This compound is often used as a chromogenic reagent in spectrophotometric assays to detect and quantify metal ions like iron and copper . The interaction between this compound and metal ions involves the formation of stable complexes, which can be measured spectrophotometrically.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by interacting with metal ions, which are essential cofactors in many enzymatic reactions. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of metal ions . For instance, the chelation of iron by this compound can impact iron-dependent enzymes and proteins, leading to changes in cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with metal ions and biomolecules. The thiol group in the compound forms strong bonds with metal ions, leading to the formation of stable complexes. These interactions can inhibit or activate enzymes by altering their metal ion cofactors . Additionally, this compound can influence gene expression by modulating the availability of metal ions required for transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to chelate metal ions and study their biological roles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing significant toxicity . At high doses, it can lead to adverse effects such as toxicity and disruption of metal ion homeostasis. Studies have shown that there is a threshold effect, where the beneficial effects of metal ion chelation are outweighed by the toxic effects at higher doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors involved in the transport and utilization of metal ions . The compound can affect metabolic flux and metabolite levels by altering the availability of metal ions required for enzymatic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments where metal ions are concentrated. The compound’s distribution is influenced by its ability to form stable complexes with metal ions, which can be transported across cell membranes.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound is often directed to specific compartments or organelles where metal ions are required for enzymatic reactions. This localization can affect the compound’s activity and function, as it interacts with metal ions and other biomolecules within these compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diphenyl-1,2,4-triazine-3-thiol typically involves the cyclization of benzil with thiosemicarbazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetic acid. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides.
Substitution: The thiol group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Complexation: The compound can form complexes with metal ions, which is useful in analytical applications.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Nucleophiles: Alkyl halides or acyl chlorides are common reagents for substitution reactions.
Metal Ions: Copper(II) perchlorate is used for complexation reactions.
Major Products:
Disulfides: Formed through oxidation.
Substituted Triazines: Resulting from nucleophilic substitution.
Metal Complexes: Formed through complexation with metal ions.
Scientific Research Applications
5,6-Diphenyl-1,2,4-triazine-3-thiol has a wide range of applications in scientific research:
Medicinal Chemistry: It has been investigated for its potential as an anticonvulsant and anti-inflammatory agent.
Analytical Chemistry: The compound is used as a reagent for the spectrophotometric determination of iron and copper in various samples.
Materials Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: Used as a reagent for iron determination.
5,6-Diphenyl-1,2,4-triazine-3-thiol derivatives: These compounds have been designed for dual inhibition of COX-2 and 5-lipoxygenase (5-LOX) enzymes.
Uniqueness: this compound stands out due to its versatile reactivity, particularly the presence of the thiol group, which allows for diverse chemical modifications and applications. Its ability to form stable metal complexes and its potential therapeutic properties further enhance its significance in scientific research.
Properties
IUPAC Name |
5,6-diphenyl-2H-1,2,4-triazine-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESHFZNRQCTMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56223-64-4 (ammonium salt) | |
Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037469242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50190905 | |
Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37469-24-2 | |
Record name | 3-Mercapto-5,6-diphenyl-1,2,4-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37469-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037469242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37469-24-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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